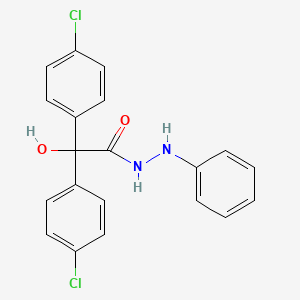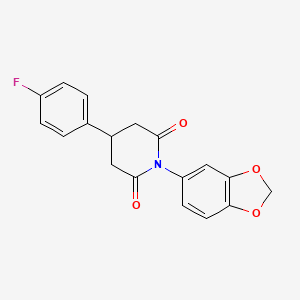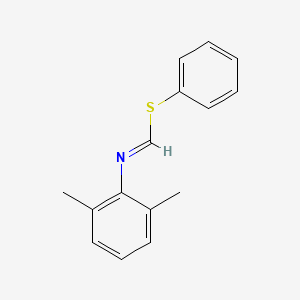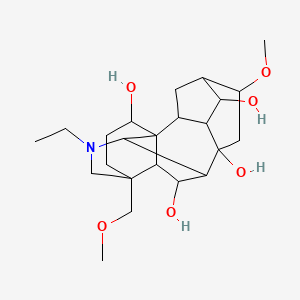![molecular formula C19H14ClF2N3O B14171712 Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6',7'-difluoro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B14171712.png)
Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6',7'-difluoro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one, 5-chloro-6’,7’-difluoro-2’,3’,4’,9’-tetrahydro-3’-methyl-, (1’R,3’S)- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one derivatives often involves multi-step reactions. One common method includes the use of arylamines, dialkyl but-2-ynedioates, and 3-hydroxy-3-(indol-3-yl)indolin-2-ones in a domino reaction. This reaction is typically promoted by iodine in acetonitrile at 65°C, resulting in satisfactory yields of the desired spiro compounds .
Industrial Production Methods
Industrial production methods for such complex compounds are not extensively documented in the public domain. the principles of green chemistry and process optimization are likely employed to scale up the laboratory synthesis to industrial levels. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring the sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one has shown significant potential in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anti-cancer properties, with various derivatives exhibiting high antiproliferative activity against cancer cell lines such as Hela, A549, HepG2, and MCF-7 . The compound’s ability to inhibit cell proliferation and induce cytolytic activity makes it a promising candidate for further drug development.
Wirkmechanismus
The mechanism of action of spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit the activity of c-Met, a receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and metastasis . By binding to the active site of c-Met, the compound disrupts its signaling pathways, leading to the inhibition of cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: This compound shares a similar core structure and has been studied for its anti-tumor activity.
Spiro[indoline-3,1’-pyrido[4,3-b]indoles]: These compounds are synthesized through similar synthetic routes and exhibit comparable biological activities.
Uniqueness
What sets spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one apart is its specific substitution pattern, including the presence of chloro and fluoro groups, which can significantly influence its biological activity and pharmacokinetic properties. These unique structural features contribute to its potential as a more effective anti-cancer agent compared to its analogs.
Eigenschaften
Molekularformel |
C19H14ClF2N3O |
|---|---|
Molekulargewicht |
373.8 g/mol |
IUPAC-Name |
(3R,3'S)-5-chloro-6',7'-difluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one |
InChI |
InChI=1S/C19H14ClF2N3O/c1-8-4-11-10-6-13(21)14(22)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m0/s1 |
InChI-Schlüssel |
JZCVYBQWYSYJEA-WPCRTTGESA-N |
Isomerische SMILES |
C[C@H]1CC2=C([C@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)F |
Kanonische SMILES |
CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Methyl-5-[(pyridin-4-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B14171635.png)
![5-ethylsulfanyl-4-phenyl-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14171636.png)
![3-Ethyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B14171641.png)
![5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14171648.png)



![(3S)-4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14171674.png)
![1,1'-Hexane-1,6-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea)](/img/structure/B14171689.png)
![(Z)-methyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B14171695.png)



